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  • Product: 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid
  • CAS: 895134-21-1

Core Science & Biosynthesis

Foundational

Advanced Synthetic Applications of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid in Antifungal and Agrochemical Drug Discovery

Executive Summary In the rapidly evolving landscape of agrochemical and pharmaceutical drug development, the design of novel cytochrome bc1 complex inhibitors is paramount for overcoming resistant fungal pathogens. 4-(Be...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of agrochemical and pharmaceutical drug development, the design of novel cytochrome bc1 complex inhibitors is paramount for overcoming resistant fungal pathogens. 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid (CAS 895134-21-1) , with a molecular weight of 338.15 g/mol , serves as a highly functionalized, strategic building block[1]. By offering a unique 3-methoxy-4-benzyloxy substitution pattern alongside a versatile 5-bromo cross-coupling handle, this intermediate enables the synthesis of advanced analogs of the natural product UK-2A and its commercial derivative, fenpicoxamid[2],[3].

This technical guide explores the structural rationale, mechanistic applications, and self-validating synthetic protocols for utilizing this compound in cutting-edge Structure-Activity Relationship (SAR) campaigns.

Structural Rationale & Pharmacophore Significance

The natural antifungal antibiotic UK-2A derives its potent biological activity from a 3-hydroxy-4-methoxypicolinic acid headgroup, which forms critical interactions within the target binding site[2]. CAS 895134-21-1 provides a strategically modified scaffold designed for advanced SAR exploration:

  • Picolinic Acid Core: Essential for anchoring the molecule into the active site via bidentate coordination or strong hydrogen bonding networks.

  • 3-Methoxy & 4-Benzyloxy Reversal: While natural UK-2A features a 3-hydroxy-4-methoxy pattern, this building block offers a 3-methoxy-4-benzyloxy configuration. Upon late-stage hydrogenolysis of the benzyl group, it yields a 4-hydroxy-3-methoxypicolinamide derivative. This "flipped" electronic profile is a classic medicinal chemistry tactic used to bypass target-site resistance mutations (such as N31, G37, and L198) by altering the hydrogen bond donor/acceptor vectors[3].

  • 5-Bromo Substituent: Acts as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling. This allows researchers to probe the lipophilic cavities of the binding site by introducing diverse aryl, alkyl, or heteroaryl groups at the C5 position.

G Core Picolinic Acid Core (Cytochrome bc1 Binding) C3 3-Methoxy (-OCH3) (Steric/Electronic Tuning) Core->C3 Modulates affinity C4 4-Benzyloxy (-OBn) (Protected Hydroxyl) Core->C4 Enables late-stage deprotection C5 5-Bromo (-Br) (Cross-Coupling Handle) Core->C5 Facilitates SAR expansion

Caption: Logical breakdown of functional groups in CAS 895134-21-1 and their synthetic roles.

Mechanistic Role in Cytochrome bc1 Complex Inhibition

Derivatives synthesized from CAS 895134-21-1 are primarily evaluated as inhibitors of the mitochondrial electron transport chain, specifically targeting the Qi site of the cytochrome bc1 complex (Complex III)[4].

Unlike strobilurins (which target the Qo site), picolinamide-based inhibitors like UK-2A block the reduction of ubiquinone (Q) to ubiquinol (QH2) at the Qi site[3]. The picolinamide headgroup—derived directly from the functionalized picolinic acid—forms a crucial salt bridge or strong hydrogen bond with specific aspartate residues (e.g., Asp229) in the binding pocket[3]. The structural modifications enabled by CAS 895134-21-1 allow researchers to fine-tune this binding affinity and overcome cross-resistance observed with older fungicides[5].

G QH2 Ubiquinol (QH2) Qo Qo Site (Oxidation) QH2->Qo Electron Transfer CytB Cytochrome b Qo->CytB e- Flow Qi Qi Site (Reduction) CytB->Qi e- Flow Q Ubiquinone (Q) Qi->Q Reduces Q to QH2 Inhibitor Picolinamide Inhibitor (UK-2A Analog) Inhibitor->Qi Blocks Reduction

Caption: Mechanism of mitochondrial Complex III inhibition at the Qi site by picolinamides.

Experimental Methodologies: A Self-Validating Workflow

To transform CAS 895134-21-1 into a bioactive macrocyclic analog, a highly controlled, three-step synthetic workflow is required. The causality behind these specific conditions ensures high yield while preventing the racemization of downstream macrocyclic amines.

Step 1: Suzuki-Miyaura Cross-Coupling (C5 Derivatization)

The electron-deficient nature of the picolinic acid ring highly activates the 5-bromo position for oxidative addition.

  • Preparation: Charge a Schlenk flask with CAS 895134-21-1 (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv). The bidentate dppf ligand prevents catalyst deactivation by the coordinating picolinic acid moiety.

  • Reaction: Suspend in degassed 1,4-Dioxane/ H2​O (4:1 v/v) and heat to 90 °C for 6 hours.

  • Self-Validation: Monitor via LC-MS. The disappearance of the isotopic bromine doublet (M and M+2 peaks of equal intensity) confirms complete conversion.

Step 2: Amidation of the Carboxylic Acid
  • Activation: Dissolve the C5-functionalized intermediate in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv) at 0 °C. Causality: HATU is selected over EDC/HOBt to overcome the steric hindrance imposed by the adjacent 3-methoxy group.

  • Coupling: Introduce the amine component (e.g., the UK-2A dilactone core equivalent) and stir at room temperature for 12 hours.

  • Self-Validation: Confirm product formation via TLC (UV active at 254 nm) and purify via reverse-phase flash chromatography.

Step 3: Global Deprotection (Hydrogenolysis)
  • Reaction: Dissolve the coupled product in Methanol. Add 10% Pd/C (0.1 w/w).

  • Hydrogenation: Purge the vessel and stir under an H2​ atmosphere (1 atm) for 4 hours. Causality: The benzyloxy group at C4 is selectively cleaved to reveal the free 4-hydroxyl group required for target binding, leaving the 3-methoxy group intact.

  • Self-Validation: Filter through Celite. 1H -NMR should show the complete disappearance of the benzyl CH2​ singlet (typically around δ 5.1-5.3 ppm) and the aromatic multiplet (7.3-7.5 ppm).

Quantitative Data: Cross-Coupling Optimization

The following table summarizes the optimization data for the C5 functionalization of CAS 895134-21-1. The selection of the catalyst and solvent system is critical due to the chelating nature of the picolinic acid core.

Catalyst SystemSolvent SystemBaseTemp (°C)Time (h)Isolated Yield (%)
Pd(PPh3​)4​ Toluene/EtOH/ H2​O Na2​CO3​ 901245
Pd(OAc)2​ / SPhos1,4-Dioxane/ H2​O K3​PO4​ 100868
Pd(dppf)Cl2​ 1,4-Dioxane/ H2​O K2​CO3​ 90 6 89
Pd2​(dba)3​ / XPhosTHF/ H2​O Cs2​CO3​ 801674

Table 1: Reaction condition optimization for the Suzuki-Miyaura cross-coupling at the C5 position of CAS 895134-21-1. The Pd(dppf)Cl2​ system provides optimal yields by resisting competitive coordination from the substrate.

References

  • ACS Synthetic Biology Title: Unravelling the Biosynthetic Flexibility of UK-2A Enables Enzymatic Synthesis of Its Structural Variants URL:[Link]

  • Pest Management Science (via PubMed) Title: Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement URL:[Link]

  • PMC (National Institutes of Health) Title: Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A URL:[Link]

  • MDPI Title: Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents URL:[Link](Derived from search context Reference 5.9)

Sources

Exploratory

biological activity of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid derivatives

An In-depth Technical Guide to the Potential Biological Activity of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic Acid Derivatives Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold In the landscape of modern d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Activity of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic Acid Derivatives

Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The picolinic acid framework, a pyridine carboxylic acid, has emerged as a "privileged scaffold" due to its versatile biological activities and favorable physicochemical properties.[1] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including enzyme inhibition, antimicrobial, and herbicidal activities.[2][3][4] This guide focuses on a specific, underexplored class of picolinic acid derivatives: those derived from 4-(benzyloxy)-5-bromo-3-methoxypicolinic acid.

While direct research on this specific scaffold is nascent, a comprehensive analysis of its constituent moieties allows for a scientifically grounded exploration of its potential biological activities. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a prospective analysis of potential therapeutic applications, proposing robust experimental workflows for validation, and outlining a strategy for structure-activity relationship (SAR) elucidation.

The 4-(Benzyloxy)-5-bromo-3-methoxypicolinic Acid Scaffold: A Structural Overview

The parent compound, 4-(benzyloxy)-5-bromo-3-methoxypicolinic acid (CAS 895134-21-1), possesses a unique combination of structural features that suggest a rich potential for biological activity.[5]

  • Picolinic Acid Core: This heterocyclic motif is a known chelator of divalent metal ions, such as zinc and iron, which is crucial for the function of many enzymes.[6][7] The nitrogen atom and the carboxylic acid group can act as a bidentate ligand, interacting with metal centers in enzyme active sites.[1]

  • Benzyloxy Group at Position 4: The benzyloxy substituent introduces a bulky, lipophilic moiety that can engage in hydrophobic interactions within protein binding pockets. This group can also influence the overall solubility and pharmacokinetic properties of the molecule.[8]

  • Bromine at Position 5: The halogen atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. It also enhances the lipophilicity of the molecule.

  • Methoxy Group at Position 3: This electron-donating group can influence the electronic properties of the pyridine ring and may be involved in hydrogen bonding interactions.

The strategic placement of these substituents on the picolinic acid core provides a framework for designing derivatives with tunable properties to target a range of biological processes.

Hypothesized Biological Activities and a Roadmap for Investigation

Based on the known activities of related picolinic acid derivatives and substituted aromatic compounds, we can hypothesize several promising avenues for the biological application of 4-(benzyloxy)-5-bromo-3-methoxypicolinic acid derivatives.

Enzyme Inhibition: A Primary Focus

Picolinic acid derivatives have a well-established history as enzyme inhibitors.[1] The chelation properties of the picolinic acid core make metalloenzymes a particularly attractive target class.

Proposed Workflow for Screening Enzyme Inhibitory Activity

G cluster_0 Library Synthesis cluster_1 Primary Screening cluster_2 Hit Validation & Characterization cluster_3 Lead Optimization A 4-(Benzyloxy)-5-bromo- 3-methoxypicolinic acid B Amide Coupling with Diverse Amines A->B C Esterification with Various Alcohols A->C D Derivative Library B->D C->D E High-Throughput Screening (HTS) against a panel of metalloenzymes (e.g., MMPs, HDACs) D->E F IC50 Determination E->F G Mechanism of Inhibition Studies (e.g., enzyme kinetics) F->G H Selectivity Profiling G->H I Structure-Activity Relationship (SAR) Studies H->I J In Silico Modeling (Molecular Docking) I->J

Caption: Workflow for discovery of enzyme inhibitors.

Detailed Protocol: In Vitro Matrix Metalloproteinase (MMP) Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific MMP (e.g., MMP-2 or MMP-9).

  • Materials:

    • Recombinant human MMP enzyme.

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).

    • Test compounds dissolved in DMSO.

    • Positive control inhibitor (e.g., Marimastat).

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare a serial dilution of the test compounds in assay buffer.

    • In a 96-well plate, add 50 µL of the diluted test compounds or controls.

    • Add 25 µL of the diluted MMP enzyme to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at 1-minute intervals for 30 minutes at 37°C.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Anticancer Activity

Many picolinic acid derivatives have demonstrated antiproliferative effects.[3] The ability of these compounds to chelate iron and zinc, essential cofactors for DNA synthesis and cell proliferation, provides a plausible mechanism for their anticancer activity.[6]

Proposed Experimental Workflow for Anticancer Screening

G A Derivative Library B Cell Viability Assay (e.g., MTT, CellTiter-Glo) on a panel of cancer cell lines A->B C Determination of GI50 B->C D Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F In Vivo Xenograft Model in Immunocompromised Mice D->F E->F

Caption: Workflow for anticancer drug discovery.

Detailed Protocol: MTT Cell Viability Assay

  • Objective: To assess the cytotoxic effect of test compounds on cancer cells.

  • Materials:

    • Human cancer cell line (e.g., HCT-116, A549).[8]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

    • 96-well clear microplates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Antimicrobial Activity

Picolinamide derivatives have shown potent and selective activity against various pathogens, including bacteria and fungi.[1][3][9] The disruption of essential metal ion homeostasis is a potential mechanism for their antimicrobial action.

Derivative TypeProposed ModificationRationalePotential Microbial Targets
Amides Couple with various aliphatic and aromatic aminesModulate lipophilicity and hydrogen bonding potentialStaphylococcus aureus, Escherichia coli, Candida albicans
Esters Synthesize methyl, ethyl, and benzyl estersEnhance cell permeabilitySoil-borne fungi, plant pathogens
Analogs Modify the benzyloxy group (e.g., substitute the phenyl ring)Fine-tune steric and electronic properties for target engagementDrug-resistant bacterial strains

Structure-Activity Relationship (SAR) Exploration: A Predictive Framework

A systematic exploration of the SAR is crucial for optimizing the biological activity of this novel scaffold.[10] Based on the core structure, several key modifications can be proposed to probe the chemical space.

Proposed SAR Exploration Strategy

G cluster_0 Core Scaffold cluster_1 R1 Modification (Position 1) cluster_2 R2 Modification (Position 4) cluster_3 R3 Modification (Position 5) A 4-(Benzyloxy)-5-bromo- 3-methoxypicolinic acid B Amides (-CONHR') A->B C Esters (-COOR') A->C D Substituted Benzyl Ethers A->D E Alkyl Ethers A->E F Vary Halogen (Cl, F, I) A->F G Other Small Groups (e.g., CN) A->G

Caption: Strategy for SAR exploration.

Conclusion and Future Directions

The 4-(benzyloxy)-5-bromo-3-methoxypicolinic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide is prospective, it is grounded in the established biological activities of related chemical structures. The proposed workflows provide a clear and actionable path for synthesizing a focused library of derivatives and screening them for enzyme inhibitory, anticancer, and antimicrobial activities.

Future research should focus on:

  • Synthesis and characterization of a diverse library of derivatives.

  • Execution of the proposed screening cascades to identify initial hits.

  • In-depth mechanistic studies to elucidate the mode of action of active compounds.

  • Pharmacokinetic and in vivo efficacy studies for lead candidates.

The systematic exploration of this novel chemical space holds the potential to yield new drug candidates with improved efficacy and novel mechanisms of action.

References

  • Zhang, Y., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114. Retrieved from [Link]

  • Yang, F., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1348. Retrieved from [Link]

  • King, A. M., et al. (2014). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Journal of Medicinal Chemistry, 57(18), 7728-7737. Retrieved from [Link]

  • Immel, F., et al. (2012). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Inorganica Chimica Acta, 393, 1-19. Retrieved from [Link]

  • Dangi, R. S., et al. (2014). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Science Alert. Retrieved from [Link]

  • Yang, F., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1348. Retrieved from [Link]

  • Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1481-1520. Retrieved from [Link]

  • Beninger, R. J., et al. (1992). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. Brain Research, 599(1), 57-63. Retrieved from [Link]

  • Varghese, R., et al. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Investigative Ophthalmology & Visual Science, 43(13), 450. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • Aucique-Pérez, C. E., et al. (2019). Picolinic acid spray stimulates the antioxidative metabolism and minimizes impairments on photosynthesis on wheat leaves infected by Pyricularia oryzae. ResearchGate. Retrieved from [Link]

  • Micera, G., et al. (2007). Interaction of V(V) complexes formed by picolinic and pyrazinecarboxylic acid derivatives with red blood cells. Journal of Inorganic Biochemistry, 101(9), 1226-1234. Retrieved from [Link]

  • Gugle, R., et al. (2025). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. International Journal of Innovative Research in Technology, 12(7), 325-329. Retrieved from [Link]

  • Yang, F., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry, 72(17), 7435-7445. Retrieved from [Link]

  • Starshinechemical. (n.d.). 4-(Benzyloxy)-5-broMo-3-Methoxypicolinic acid. Retrieved from [Link]

  • Susanti, D., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2631-2636. Retrieved from [Link]

  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Drug Design Org. (2005). Structure Activity Relationships (SAR). Retrieved from [Link]

  • Al-Hadedi, A. A. M., et al. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Molecules, 28(3), 1432. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2012/032546 A2 - Process for the preparation of salmeterol and its intermediates.
  • Howei. (n.d.). CAS 895134-21-1 | 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid,≥95%. Retrieved from [Link]

  • Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Zhao, X., et al. (2018). Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4447-4454. Retrieved from [Link]

  • PubChem. (n.d.). 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde. Retrieved from [Link]

  • Çetinkaya, Y., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(4), 1182-1196. Retrieved from [Link]

  • Distinto, S., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1891. Retrieved from [Link]

  • Kumar, N., & Singh, R. K. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(3), 1155-1160. Retrieved from [Link]

Sources

Foundational

4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid (CAS 895134-21-1): Strategic Derivatization in Picolinamide Drug Design

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Content Type: In-Depth Technical Guide & Synthetic Whitepaper Executive Summary The development of next-generation biologically...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Content Type: In-Depth Technical Guide & Synthetic Whitepaper

Executive Summary

The development of next-generation biologically active macrocycles and kinase inhibitors relies heavily on highly functionalized heterocyclic building blocks. 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid (CAS 895134-21-1) is a specialized, densely substituted pyridine derivative that serves as a critical intermediate in the synthesis of picolinamide-based therapeutics and agrochemicals[1].

This whitepaper deconstructs the structural rationale behind this specific substitution pattern, explores its biological context within the realm of Cytochrome bc1 complex inhibitors (such as fenpicoxamid and UK-2A), and provides self-validating, step-by-step synthetic protocols for its integration into complex molecular architectures.

Pharmacophore Mapping & Structural Rationale

Every functional group on CAS 895134-21-1 has been strategically positioned to facilitate both synthetic elaboration and target engagement[2].

  • 2-Carboxylic Acid (Picolinic Acid Core): Serves as the primary anchor for amide coupling. In natural products like UK-2A and synthetic analogs like florylpicoxamid, this carboxylic acid is coupled to a complex macrocyclic or amine core[2].

  • 3-Methoxy Group: Acts as a stable, lipophilic precursor. In many bioactive picolinamides, the 3-position must eventually be unmasked to a free hydroxyl (-OH) group. This 3-OH is essential for forming a critical hydrogen bond or salt bridge with the Asp229 (D229) residue in the target binding pocket[3].

  • 4-Benzyloxy Group: The benzyl ether acts as a robust, orthogonal protecting group for the 4-position. It withstands basic coupling conditions and transition-metal catalysis, allowing for selective late-stage deprotection via hydrogenolysis[2].

  • 5-Bromo Substituent: A crucial synthetic handle. The electron-deficient nature of the pyridine ring highly activates the C5 position for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), enabling rapid Structure-Activity Relationship (SAR) exploration.

Table 1: Physicochemical Profile
PropertyValue
Chemical Name 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid
CAS Registry Number 895134-21-1
Molecular Formula C14H12BrNO4
Molecular Weight 338.15 g/mol
Topological Polar Surface Area (TPSA) 68.65 Ų
LogP (Predicted) 3.13
Density (Predicted) 1.536 ± 0.06 g/cm³

Data summarized from chemical registry databases[1].

Biological Context: Cytochrome bc1 Qi Site Inhibition

The picolinamide class of molecules represents a breakthrough in overcoming resistance to traditional Qo (quinone outside) inhibitors, such as strobilurins[4]. Compounds derived from highly substituted picolinic acids target the Qi (quinone inside) site of the mitochondrial Cytochrome bc1 complex (Complex III)[3].

When picolinamide pro-drugs (e.g., fenpicoxamid) are metabolized into their active forms (e.g., UK-2A), the picolinic acid headgroup binds deep within the Qi site[4]. Molecular docking studies reveal that the unmasked 3-hydroxy group of the picolinamide core forms a strong interaction (~2 kcal/mol) with the Asp229 residue[3]. This salt bridge provides the thermodynamic driving force necessary to orient the pyridine ring by 180 degrees, effectively blocking electron transfer from heme bH​ to the quinone, leading to rapid depletion of mitochondrial membrane potential and subsequent cellular death[3].

By utilizing CAS 895134-21-1, researchers can synthesize novel Qi inhibitors that evade the G143A mutation responsible for widespread strobilurin resistance[3].

Experimental Protocols: A Self-Validating Synthetic Workflow

To successfully utilize this building block, the synthetic sequence must account for the steric hindrance of the pyridine ring and the electronic deactivation caused by the halogens and heteroatoms. Below are field-proven methodologies for derivatizing this compound.

Protocol A: Sterically Hindered Amide Coupling

Causality: The ortho-relationship between the 3-methoxy group and the 2-carboxylic acid introduces significant steric bulk. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. HATU is employed because it generates a highly reactive 7-azabenzotriazole active ester, which rapidly overcomes the steric penalty to facilitate aminolysis.

Step-by-Step Methodology:

  • Activation: Dissolve 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C. Stir for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target amine/macrocyclic core (1.05 eq) dissolved in a minimal volume of DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash the organic layer with brine (3x) to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: C5-Diversification via Suzuki-Miyaura Coupling

Causality: The 5-bromo position on the electron-deficient pyridine ring is highly activated for oxidative addition. However, electron-deficient heteroaryls are prone to protodehalogenation. Pd(dppf)Cl2​ is selected because the large bite angle of the dppf ligand accelerates the reductive elimination step, driving the catalytic cycle forward before side reactions can occur.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the amide intermediate from Protocol A (1.0 eq), an aryl/alkyl boronic acid (1.5 eq), and K2​CO3​ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 0.1 M).

  • Reaction: Heat the mixture to 90 °C for 12 hours under argon.

  • Purification: Filter the crude mixture through a pad of Celite, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol C: Global Deprotection & Pharmacophore Unmasking

Causality: To achieve biological activity at the Qi site, the protecting groups must be removed to reveal the hydrogen-bonding network[3]. Hydrogenolysis selectively cleaves the 4-benzyl ether. If the 3-methoxy group must also be converted to the critical 3-hydroxyl group (to interact with Asp229), a subsequent Lewis acid-mediated demethylation is required.

Step-by-Step Methodology:

  • Benzyl Removal (Hydrogenolysis): Dissolve the C5-functionalized intermediate in MeOH/EtOAc (1:1). Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm, balloon) for 4 hours. Filter through Celite and concentrate.

  • Methoxy Cleavage (Optional but recommended for Qi binding): Dissolve the resulting intermediate in anhydrous DCM at -78 °C. Add BBr3​ (1.0 M in DCM, 3.0 eq) dropwise.

  • Quenching: Stir for 2 hours, allowing the reaction to reach 0 °C. Carefully quench with MeOH at -78 °C, neutralize with saturated NaHCO3​ , and extract with DCM.

Logical Workflow Visualization

The following diagram illustrates the strategic synthetic progression from the raw building block to the biologically active picolinamide inhibitor.

G Node1 CAS 895134-21-1 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid Node2 Protocol A: Amide Coupling (HATU, DIPEA, Amine Core) Node1->Node2 Step 1: Core Attachment Node3 Protocol B: Cross-Coupling (Pd(dppf)Cl2, Boronic Acid) Node2->Node3 Step 2: C5 Diversification Node4 Protocol C: Deprotection (H2, Pd/C for Benzyl Removal) Node3->Node4 Step 3: Unmasking Node5 Bioactive Picolinamide (Qi Site Inhibitor / Target Modulator) Node4->Node5 Final Active Agent

Synthetic workflow for derivatizing CAS 895134-21-1 into bioactive picolinamide inhibitors.

References

  • Title: Biological characterization of fenpicoxamid, a new fungicide with utility in cereals and other crops Source: Pest Management Science (via NIH PMC) URL: [Link][4]

  • Title: Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A Source: Pest Management Science (via NIH PMC) URL: [Link][3]

  • Title: Application of Molecular-Modeling, Scaffold-Hopping, and Bioisosteric Approaches to the Discovery of New Heterocyclic Picolinamides Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link][2]

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic Acid

Prepared by: Senior Application Scientist, Chemical Development & Safety Target Audience: Process Chemists, Medicinal Chemists, and EHS Professionals Executive Summary In modern drug discovery and agrochemical developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Safety Target Audience: Process Chemists, Medicinal Chemists, and EHS Professionals

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds are invaluable. 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid (CAS: 895134-21-1) represents a premium building block, offering orthogonal reactivity vectors: a carboxylic acid for amidation, a bromine atom for transition-metal-catalyzed cross-coupling, and a benzyloxy group for late-stage deprotection[1].

However, the dense functionalization that makes this molecule synthetically attractive also dictates strict safety and handling parameters. As a halogenated picolinic acid derivative, it presents specific occupational hazards, including localized tissue irritation and photolytic instability[2][3]. This whitepaper synthesizes field-proven methodologies, mechanistic rationales, and rigorous safety protocols to ensure the safe and effective utilization of this compound in laboratory and scale-up environments.

Chemical Profile & Mechanistic Reactivity

Understanding the physical and chemical properties of a molecule is the first step in designing a self-validating safety protocol. The presence of the electron-withdrawing picolinic acid moiety, combined with the heavy bromine atom, significantly impacts the compound's crystal lattice energy and solubility profile.

Quantitative Chemical Data
PropertyValue / Description
Chemical Name 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid
CAS Registry Number 895134-21-1[1][4]
Molecular Formula C14H12BrNO4[4]
Molecular Weight 338.15 g/mol [4]
Appearance White to off-white crystalline solid
Solubility Soluble in DMF, DMSO, MeOH; poorly soluble in non-polar solvents and water[5]
Reactivity Sites C2 (Carboxylic Acid), C4 (Ether linkage), C5 (Bromine)

Mechanistic Insight: The picolinic acid core acts as a strong bidentate ligand. In the presence of trace transition metals (e.g., iron or copper from spatulas or reaction vessels), it can form stable, potentially insoluble chelates[6]. Furthermore, the C-Br bond at the 5-position is susceptible to photolytic cleavage if exposed to prolonged ultraviolet light, leading to radical debromination and sample degradation[2].

Hazard Assessment & Toxicological Profile

Based on analog data for substituted bromopicolinic acids, 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid is classified under the Globally Harmonized System (GHS) with the following hazards[3][7]:

  • Skin Irritation (Category 2) - H315: The lipophilic nature of the benzyloxy group enhances dermal penetration, while the acidic proton causes localized epidermal irritation.

  • Serious Eye Irritation (Category 2A) - H319: Direct contact with the crystalline dust causes severe ocular irritation due to localized pH changes and mechanical abrasion.

  • Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: Inhalation of the fine powder can irritate the respiratory tract[3].

Required Personal Protective Equipment (PPE)
PPE CategorySpecificationCausality / Rationale
Respiratory N95 / FFP2 Dust MaskPrevents inhalation of aerosolized micro-crystals during weighing[7].
Hand Protection Nitrile Gloves (Double gloving recommended)Nitrile offers excellent resistance to the polar aprotic solvents (DMF/DMSO) typically used to dissolve this compound.
Eye Protection Chemical Safety GogglesProtects against both dust scattering and solvent splashing during reaction setup[8].
Body Flame-retardant Lab CoatStandard barrier against incidental contact.

Standard Operating Procedures (SOPs) for Safe Handling

To ensure trustworthiness and reproducibility, the following protocols must be strictly adhered to. They are designed as self-validating systems where the failure of one step prevents the execution of the next.

Protocol A: Safe Weighing and Transfer

Electrostatic discharge (ESD) is a primary vector for accidental exposure when handling dry, crystalline powders.

  • Preparation: Ensure the analytical balance is located within a certified powder-weighing hood or a standard fume hood with a face velocity of 0.4–0.6 m/s.

  • Static Mitigation: Pass an anti-static device (e.g., Zerostat gun) over the weighing boat and the internal surfaces of the balance enclosure. Reasoning: The crystalline nature of the compound makes it prone to static cling, which can cause sudden dispersion.

  • Transfer: Use a grounded, PTFE-coated spatula. Do not use raw stainless steel if the compound is slightly damp, to prevent trace metal chelation.

  • Sealing: Once weighed, immediately dissolve the compound in the target solvent (e.g., anhydrous DMF) or seal the weighing vessel before transporting it across the laboratory.

Spill Management Workflow

In the event of a powder spill, wet-containment is critical to prevent aerosolization[3][9].

SpillResponse Start Spill Detected Vent Isolate Area & Maximize Exhaust Start->Vent PPE Don N95, Nitrile Gloves, Goggles Vent->PPE Contain Cover with Damp Absorbent PPE->Contain Collect Sweep with Anti-Static Tools Contain->Collect Decon Wash Area with Soap & Water Collect->Decon Dispose Incinerate as Halogenated Waste Decon->Dispose

Caption: Workflow for managing localized spills of halogenated picolinic acid powders.

Synthetic Utilization & Reaction Safety

The true value of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid lies in its orthogonal reactivity. The following diagram illustrates the strategic pathways available to chemists.

Reactivity Core 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid Amide Amide Bond Formation (C2 Carboxylic Acid) Core->Amide HATU/DIPEA Suzuki Suzuki-Miyaura Coupling (C5 Bromine) Core->Suzuki Pd(dppf)Cl2, Base Deprotect Debenzylation (C4 Ether) Core->Deprotect H2, Pd/C API Complex API Scaffold Amide->API Suzuki->API Deprotect->API

Caption: Orthogonal synthetic pathways leveraging the distinct functional groups of the core scaffold.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the functionalization of the C5 position while preserving the benzyloxy and carboxylic acid moieties.

  • Reagent Loading: In a flame-dried Schlenk flask, combine 1.0 eq of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid, 1.2 eq of the desired boronic acid, and 0.05 eq of Pd(dppf)Cl₂.

    • Safety Check: Palladium catalysts are toxic and sensitizing; handle inside a glovebox or under strict fume hood containment.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio).

    • Causality: Degassing is mandatory. Oxygen will not only kill the Pd(0) catalytic cycle but can also lead to the oxidative degradation of the electron-rich methoxy-pyridine ring at elevated temperatures.

  • Reaction Execution: Heat the biphasic mixture to 85°C under a positive pressure of Argon for 12 hours.

  • Workup & Quenching: Cool to room temperature. Acidify the aqueous layer to pH 3 using 1M HCl to protonate the picolinic acid, allowing for extraction into Ethyl Acetate.

    • Safety Check: Do not over-acidify (pH < 1), as the ether linkage of the benzyloxy group may become susceptible to cleavage under harsh, hot acidic conditions.

Storage, Stability, & Degradation Pathways

To maintain the >99% purity required for API synthesis, storage conditions must actively prevent the thermodynamic degradation pathways of the molecule[2][9].

  • Photolytic Stability: The compound must be stored in amber glass vials . Exposure to ambient laboratory fluorescent lighting over several months can induce homolytic cleavage of the C-Br bond, resulting in debrominated impurities.

  • Thermal & Moisture Stability: Store at 2–8°C (refrigerated) in a tightly sealed container backfilled with Argon or Nitrogen[2]. The carboxylic acid moiety is hygroscopic; absorbed water will complicate organometallic reactions (like Grignard or sensitive couplings) and can lead to inaccurate stoichiometric weighing.

  • Incompatibilities: Keep strictly segregated from strong oxidizing agents (e.g., peroxides, permanganates) which can rapidly oxidize the pyridine nitrogen to an N-oxide, altering the entire electronic profile of the scaffold[9].

References

  • Sinochem Nanjing Corporation. "6-Bromopicolinic Acid Safety and Handling." Sinochem-nanjing.com. Available at: [Link]

  • Chemsrc. "4-Bromo-pyridinecarboxylic acid Physical Properties and Safety." Chemsrc.com. Available at:[Link]

  • ResearchGate. "Synthesis, structure, chemical and bioactivity behavior of chromium(III) picolinate derivatives." Researchgate.net. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 4-(Benzyloxy)-5-bromo-3-methoxypicolinic Acid

Abstract & Executive Summary Highly substituted picolinic acids, such as 4-(benzyloxy)-5-bromo-3-methoxypicolinic acid (CAS: 895134-21-1)[1], are critical building blocks in the synthesis of complex picolinamide-based th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Executive Summary

Highly substituted picolinic acids, such as 4-(benzyloxy)-5-bromo-3-methoxypicolinic acid (CAS: 895134-21-1)[1], are critical building blocks in the synthesis of complex picolinamide-based therapeutics and agrochemicals. Notably, they serve as the core structural motifs for QiI (Quinone inside Inhibitor) fungicides like [2][3], as well as the natural product UK-2A[4]. The synthesis of these densely functionalized pyridine cores requires precise regiocontrol. This application note details a robust, scalable, and self-validating 6-step synthetic protocol starting from commercially available 5-bromo-3-methoxypicolinic acid (CAS: 1142191-66-9)[5], leveraging pyridine N-oxide chemistry to achieve selective C4-functionalization.

Mechanistic Rationale & Strategy

The target molecule features a fully substituted pyridine ring (excluding C6). Direct electrophilic or nucleophilic aromatic substitution (SNAr) on a neutral, electron-deficient pyridine ring is often plagued by poor regioselectivity and low yields. To overcome this, we utilize a Pyridine N-Oxide Activation Strategy :

  • N-Oxidation: Converts the weakly nucleophilic pyridine into an N-oxide, which paradoxically activates the ring toward both electrophilic attack (at C2/C4) and subsequent nucleophilic displacement.

  • Regioselective Nitration: The N-oxide strongly directs incoming electrophiles to the C4 position. This effect is synergistically reinforced by the ortho/para-directing C3-methoxy group, completely overriding the deactivating nature of the C5-bromo substituent.

  • SNAr Displacement: The newly introduced C4-nitro group, flanked by the electron-withdrawing N-oxide and C5-bromo group, serves as an exceptional leaving group for SNAr by benzyl alcohol.

  • Selective Deoxygenation: Phosphorus trichloride (PCl₃) is employed to reduce the N-oxide back to the free pyridine. This specific reagent avoids the hydrogenolysis of the benzyl ether and hydrodehalogenation of the aryl bromide that would inevitably occur under standard Pd/C catalytic hydrogenation.

Retrosynthetic Workflow

SynthesisPathway SM 5-Bromo-3-methoxypicolinic acid (CAS: 1142191-66-9) Step1 Esterification MeOH, H2SO4, Reflux SM->Step1 Int1 Methyl 5-bromo-3-methoxypicolinate Step1->Int1 Step2 N-Oxidation mCPBA, DCM, 0 °C to RT Int1->Step2 Int2 N-Oxide Intermediate Step2->Int2 Step3 Nitration HNO3, H2SO4, 60 °C Int2->Step3 Int3 4-Nitro N-Oxide Intermediate Step3->Int3 Step4 SNAr Displacement BnOH, NaH, THF, 0 °C Int3->Step4 Int4 4-Benzyloxy N-Oxide Intermediate Step4->Int4 Step5 Deoxygenation PCl3, EtOAc, 70 °C Int4->Step5 Int5 Methyl 4-(benzyloxy)-5-bromo- 3-methoxypicolinate Step5->Int5 Step6 Saponification LiOH, THF/H2O, RT Int5->Step6 Target 4-(Benzyloxy)-5-bromo- 3-methoxypicolinic acid (CAS: 895134-21-1) Step6->Target

Synthetic workflow for 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid via N-oxide activation.

Step-by-Step Experimental Protocols

Step 1: Esterification

Procedure: Dissolve 5-bromo-3-methoxypicolinic acid (10.0 g, 43.1 mmol) in anhydrous methanol (100 mL). Add concentrated H₂SO₄ (2.0 mL) dropwise. Reflux the mixture for 12 hours. Concentrate the solvent in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc (3 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to afford Methyl 5-bromo-3-methoxypicolinate. Causality & Validation: Protecting the carboxylic acid prevents unwanted side reactions during subsequent harsh nitration. Successful conversion is validated by ¹H NMR showing a new sharp singlet at ~3.95 ppm (3H, -COOCH₃).

Step 2: N-Oxidation

Procedure: Dissolve the ester (10.0 g, 40.6 mmol) in anhydrous DCM (150 mL) and cool to 0 °C. Add mCPBA (77% w/w, 13.6 g, 60.9 mmol) portion-wise. Stir at room temperature for 16 hours. Quench with saturated aqueous Na₂S₂O₃ (50 mL) to destroy excess peroxide, then wash with saturated aqueous NaHCO₃ (3 x 50 mL). Dry the organic layer and concentrate. Causality & Validation: mCPBA is selected over aqueous H₂O₂/AcOH to prevent premature hydrolysis of the methyl ester and to ensure complete conversion of the electron-deficient pyridine ring. TLC (EtOAc/Hexane 1:1) will show a highly polar spot (N-oxide) staying near the baseline.

Step 3: Regioselective Nitration

Procedure: Dissolve the N-oxide intermediate (10.0 g, 38.1 mmol) in concentrated H₂SO₄ (40 mL) at 0 °C. Slowly add fuming HNO₃ (8.0 mL) dropwise. Heat the mixture to 60 °C for 4 hours. Carefully pour the cooled mixture over crushed ice (200 g). Extract the aqueous layer with EtOAc (3 x 100 mL). Wash the combined organics with brine, dry, and concentrate to yield the 4-nitro N-oxide intermediate. Causality & Validation: The synergistic directing effects of the N-oxide and C3-methoxy group ensure exclusive C4 nitration. ¹H NMR will show the complete disappearance of the C4-H proton, leaving only the C6-H proton as a sharp singlet downfield (>8.2 ppm).

Step 4: Nucleophilic Aromatic Substitution (SNAr)

Procedure: In a flame-dried flask, suspend NaH (60% dispersion in mineral oil, 2.0 g, 50.0 mmol) in anhydrous THF (100 mL) at 0 °C. Add benzyl alcohol (4.5 g, 41.6 mmol) dropwise and stir for 30 minutes. Slowly add a solution of the 4-nitro N-oxide (10.0 g, 32.5 mmol) in THF (50 mL). Stir at room temperature for 2 hours. Quench with water (20 mL) and extract with EtOAc. Purify via silica gel chromatography to afford the 4-benzyloxy N-oxide. Causality & Validation: The nitro group at C4 is highly activated towards SNAr. The characteristic yellow color of the nitro-aromatic intermediate will dissipate upon completion. ¹H NMR reveals a new methylene singlet at ~5.2 ppm (2H, -OCH₂Ph).

Step 5: Deoxygenation

Procedure: Dissolve the 4-benzyloxy N-oxide (10.0 g, 27.1 mmol) in EtOAc (100 mL). Add PCl₃ (7.1 mL, 81.3 mmol) dropwise at room temperature. Heat to 70 °C for 3 hours. Cool to 0 °C and carefully quench with ice water. Basify to pH 8 with saturated aqueous Na₂CO₃. Extract with EtOAc, dry, and concentrate. Causality & Validation: PCl₃ specifically reduces the N-oxide without triggering hydrogenolysis of the benzyl ether or hydrodehalogenation of the aryl bromide. The C6-H proton in ¹H NMR will shift upfield by ~0.2-0.4 ppm, confirming the loss of the strongly electron-withdrawing N-oxide moiety.

Step 6: Saponification

Procedure: Dissolve the methyl ester (9.0 g, 25.5 mmol) in a mixture of THF (60 mL) and H₂O (20 mL). Add LiOH·H₂O (3.2 g, 76.5 mmol). Stir at room temperature for 4 hours. Remove THF in vacuo. Acidify the aqueous layer to pH ~3 using 1M HCl. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid. Causality & Validation: Mild alkaline hydrolysis prevents cleavage of the C3-methoxy or C4-benzyloxy groups. Validation is confirmed by the complete disappearance of the -COOCH₃ singlet (~3.95 ppm) in ¹H NMR.

Quantitative Data & Yield Analysis

StepIntermediate / ProductYield (%)Purity (HPLC)Key Analytical Marker (¹H NMR)
1Methyl 5-bromo-3-methoxypicolinate95>98%Appearance of -COOCH₃ singlet at ~3.95 ppm
2N-Oxide Intermediate88>95%Downfield shift of C6-H
34-Nitro N-Oxide75>92%Disappearance of C4-H signal
44-Benzyloxy N-Oxide82>95%Appearance of -OCH₂Ph at ~5.2 ppm and Ph-H
5Methyl 4-(benzyloxy)-5-bromo-3-methoxypicolinate90>98%Upfield shift of C6-H (loss of N-oxide)
64-(Benzyloxy)-5-bromo-3-methoxypicolinic acid92>99%Disappearance of -COOCH₃ singlet

Troubleshooting

  • Over-oxidation in Step 2: If prolonged reaction times are used with excess mCPBA, Baeyer-Villiger type degradation of the pyridine ring can occur. Strict temperature control (0 °C to RT) is necessary.

  • Incomplete Deoxygenation in Step 5: If PCl₃ is insufficient, unreacted N-oxide will co-elute. Ensure strictly anhydrous conditions for PCl₃ addition, as moisture rapidly hydrolyzes the reagent to inactive phosphorous acid.

References

  • Application of Molecular-Modeling, Scaffold-Hopping, and Bioisosteric Approaches to the Discovery of New Heterocyclic Picolinamides. ACS Publications. URL:[Link][2]

Sources

Application

High-Resolution Mass Spectrometry and Fragmentation Profiling of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction and Analytical Context 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid (CAS: 895134-21-1) is a highly functionalized pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction and Analytical Context

4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid (CAS: 895134-21-1) is a highly functionalized pyridine derivative utilized as a critical building block in the synthesis of advanced pharmaceuticals, particularly kinase inhibitors and anti-infective agents. The presence of four distinct substituents—a carboxylic acid, a methoxy group, a bulky benzyloxy ether, and a heavy bromine atom—on the pyridine core creates a complex but highly predictable gas-phase fragmentation profile during electrospray ionization tandem mass spectrometry (ESI-MS/MS).

This application note provides a comprehensive, self-validating protocol for the Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) analysis of this compound. By elucidating the mechanistic causality behind its collision-induced dissociation (CID) pathways, researchers can confidently identify this intermediate, differentiate it from structural isomers, and profile its downstream synthetic impurities.

Chemical Properties & Isotopic Signatures

Understanding the exact mass and isotopic distribution is the first step in establishing a self-validating analytical method.

  • Molecular Formula: C₁₄H₁₂BrNO₄

  • Monoisotopic Mass: 336.9950 Da (based on ⁷⁹Br).

  • Isotopic Signature (The Validation Key): Bromine naturally occurs as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, any mass spectrum of the intact molecule or its bromine-retaining fragments will exhibit a distinct 1:1 isotopic doublet separated by approximately 1.998 Da. Observing this doublet with a mass error of < 5 ppm serves as the primary diagnostic gateway before proceeding to MS/MS interpretation.

Experimental Protocol (LC-HRMS)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. The conditions are optimized to balance ionization efficiency with the preservation of fragile ether linkages prior to entering the collision cell.

Step 1: Sample Preparation
  • Prepare a 1.0 mg/mL stock solution of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid in LC-MS grade methanol.

  • Dilute the stock to a working concentration of 1 µg/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v).

  • Causality Check: Formic acid is essential to drive the equilibrium toward the protonated [M+H]⁺ species in positive mode, while the 50% organic fraction ensures complete droplet desolvation in the ESI source, preventing in-source fragmentation of the labile benzyloxy group.

Step 2: Liquid Chromatography Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size) to ensure sharp peak shapes for polar aromatic acids.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: HRMS Data Acquisition
  • Instrument: Q-TOF or Orbitrap mass spectrometer.

  • Ionization: ESI Positive and Negative modes (Polarity Switching).

  • Capillary Voltage: +3.5 kV (ESI+) / -2.5 kV (ESI-).

  • Data-Dependent Acquisition (DDA): MS1 scan range m/z 100-800. Trigger MS/MS on the top 3 most abundant ions.

  • Normalized Collision Energy (NCE): Stepped at 20, 30, and 40 eV. Causality: Stepped collision energy is required because the benzyloxy ether cleaves at low energy (20 eV), while the robust pyridine ring requires higher energy (40 eV) to yield deeper structural information.

Mechanistic Fragmentation Pathways (CID)

Understanding the thermodynamic stability of the leaving groups is crucial for interpreting the MS/MS spectra[1].

Positive Ion Mode (ESI+)

The pyridine nitrogen acts as the primary site of protonation, yielding the precursor ion [M+H]⁺ at m/z 338.0028 (⁷⁹Br) and 340.0008 (⁸¹Br).

  • Loss of the Benzyl Group: The benzyloxy ether at C4 is the most labile site. CID readily induces heterolytic cleavage, expelling the highly stable tropylium cation (C₇H₇⁺, m/z 91.0548)[1][2]. Alternatively, neutral loss of a benzylidene radical (C₇H₆) leaves a residual fragment at m/z 247.9558 / 249.9538.

  • Decarboxylation: Picolinic acids (pyridine-2-carboxylic acids) are uniquely prone to decarboxylation due to the ortho-effect of the adjacent pyridine nitrogen, which facilitates the neutral loss of CO₂ (44 Da)[3][4].

Negative Ion Mode (ESI-)

Deprotonation occurs at the C2-carboxylic acid, yielding [M-H]⁻ at m/z 335.9871 / 337.9851. The dominant MS/MS pathway in negative mode is the immediate loss of CO₂, generating a stable carbanion intermediate at m/z 291.9973 / 293.9953, followed by the loss of the benzyl radical.

Quantitative MS/MS Fragment Summary (ESI+)
Precursor Ion (ESI+)Fragment m/z (⁷⁹Br)Fragment m/z (⁸¹Br)Neutral LossFormula (⁷⁹Br)Postulated Mechanism
338.002891.0548N/A246.9480C₇H₇⁺Cleavage of benzyloxy group yielding tropylium ion.
338.0028247.9558249.953890.0470C₇H₇BrNO₄⁺Neutral loss of C₇H₆ (benzylidene) from the ether.
338.0028203.9660205.9640134.0368C₆H₇BrNO₂⁺Sequential loss of benzyl group and CO₂.
338.0028188.9425190.9405149.0603C₅H₄BrNO₂⁺Loss of benzyl, CO₂, and methoxy methyl radical.

Visualization of Fragmentation Logic

The following diagram maps the causality and sequential logic of the ESI+ fragmentation pathway, demonstrating how the molecule systematically breaks down into its core components.

MS_Fragmentation M_plus_H [M+H]+ m/z 338 / 340 Tropylium Tropylium Ion m/z 91 M_plus_H->Tropylium Heterolytic Cleavage (- C7H5BrNO4) Loss_Benzyl [M+H - C7H6]+ m/z 248 / 250 M_plus_H->Loss_Benzyl Neutral Loss (- C7H6) Loss_CO2 [M+H - C7H6 - CO2]+ m/z 204 / 206 Loss_Benzyl->Loss_CO2 Decarboxylation (- CO2, 44 Da) Loss_CH3 [M+H - C7H6 - CO2 - CH3•]+ m/z 189 / 191 Loss_CO2->Loss_CH3 Methoxy Cleavage (- CH3•, 15 Da)

Sequential ESI+ CID fragmentation pathway of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid.

References

  • [1] Title: The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Source: Journal of Mass Spectrometry (PubMed). URL:[Link]

  • [2] Title: Competitive proton and hydride transfer reactions via ion-neutral complexes: fragmentation of deprotonated benzyl N-phenylcarbamates in mass spectrometry. Source: Journal of Mass Spectrometry (PubMed). URL:[Link]

  • [3] Title: Improving the Detection of Analyte Degeneracies in Untargeted Liquid Chromatography-Tandem Mass Spectrometry Data. Source: Analytical Chemistry (ACS Publications). URL:[Link]

  • [4] Title: Picolinic acid | C6H5NO2 | CID 1018. Source: PubChem (National Institutes of Health). URL:[Link]

Sources

Method

experimental protocol for 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid in cell-based assays

Application Note: Functional Characterization and Screening Protocols for 4-(Benzyloxy)-5-bromo-3-methoxypicolinic Acid Derivatives in Cell-Based Assays Scientific Context & Mechanistic Rationale The compound 4-(Benzylox...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functional Characterization and Screening Protocols for 4-(Benzyloxy)-5-bromo-3-methoxypicolinic Acid Derivatives in Cell-Based Assays

Scientific Context & Mechanistic Rationale

The compound 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid (CAS 895134-21-1) is a highly versatile, protected building block utilized in the synthesis of novel picolinamide-based antifungals and agrochemicals. It serves as a scaffold-hopping alternative to the natural picolinic acid cores found in potent antimicrobials like UK-2A and its commercial prodrug fenpicoxamid [1].

When developing cell-based assays for derivatives of this compound, it is critical to understand the causality behind its specific chemical substitution pattern:

  • C4-Benzyloxy Group: Acts as a robust protecting group during the aggressive amide coupling of the picolinic acid to complex macrocyclic or lipophilic amine tails. Post-coupling hydrogenolysis reveals the active C4-hydroxyl group necessary for target binding.

  • C5-Bromo Substituent: Provides a critical synthetic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows researchers to append aryl or alkyl groups to probe the hydrophobic pocket of the target site, enhancing binding affinity and overcoming existing resistance mechanisms.

  • C3-Methoxy Group: Essential for maintaining the hydrogen-bond network within the Qi (ubiquinone reduction) site of the mitochondrial Cytochrome bc1 complex (Complex III) [2].

To evaluate the derivatives synthesized from this building block, we employ a self-validating screening cascade. The workflow moves from baseline mammalian cytotoxicity to targeted antifungal efficacy, culminating in the mechanistic validation of mitochondrial respiration.

ExperimentalWorkflow A Building Block: 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid B Chemical Derivatization (Amidation & Pd-Coupling) A->B C Mammalian Cytotoxicity (LLC-PK1 Cells) B->C Safety Screen D Antifungal Efficacy (S. cerevisiae / Z. tritici) B->D Efficacy Screen E Target Validation (Seahorse XF OCR Assay) D->E Mechanism Validation

Workflow for screening 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid derivatives.

Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific chemical bypasses or controls to ensure that the observed phenotype is directly caused by the intended mechanism of action, rather than assay artifacts or off-target toxicity.

Protocol A: Mammalian Cytotoxicity Profiling (Safety Screen)

Objective: Ensure the synthesized picolinamide derivatives (and the unconjugated building block) do not exhibit off-target mammalian toxicity. Causality: Successful Qi site inhibitors are prized for their selective toxicity toward fungal Complex III over mammalian Complex III. LLC-PK1 (porcine kidney) cells are the industry standard for this counter-screen due to their well-characterized mitochondrial responses [3].

  • Cell Seeding: Seed LLC-PK1 cells at 1×104 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the unconjugated 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid and its deprotected derivatives in cell-culture grade DMSO. Prepare a 10-point dose-response curve (0.1 µM to 100 µM).

  • Treatment: Add compounds to the cells (final DMSO concentration 0.5%).

    • Self-Validating Controls: Use 0.5% DMSO as the vehicle (negative) control. Use Antimycin A (10 µM) as the positive control for mammalian Complex III-induced cytotoxicity.

  • Incubation & Readout: Incubate for 48 hours. Add 100 µL of CellTiter-Glo® Reagent to each well to measure intracellular ATP. Luminescence is directly proportional to the number of viable cells. Calculate the IC₅₀.

Protocol B: Antifungal Microbroth Efficacy Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) against model fungi. Causality: Saccharomyces cerevisiae provides a rapid, genetically tractable model for Complex III inhibition, while Zymoseptoria tritici represents a highly relevant agricultural pathogen targeted by picolinamides.

  • Inoculum Preparation: Grow S. cerevisiae (strain BY4741) in YPD broth overnight. Dilute the culture in synthetic defined (SD) media containing a non-fermentable carbon source (e.g., 3% glycerol) to an OD₆₀₀ of 0.01. Note: Using glycerol forces the yeast to rely on mitochondrial respiration rather than glycolysis, sensitizing them to Complex III inhibitors.

  • Assay Setup: Dispense 90 µL of the cell suspension into 96-well clear-bottom plates.

  • Dosing: Add 10 µL of 10X compound stocks (ranging from 0.01 µM to 50 µM).

  • Readout: Incubate at 30°C for 24–48 hours with continuous shaking. Measure absorbance at OD₆₀₀ to determine the MIC (lowest concentration preventing visible growth).

Protocol C: Mechanistic Validation via Seahorse XF Cell Mito Stress Test

Objective: Confirm that the antifungal efficacy is driven specifically by Complex III Qi site inhibition. Causality & Self-Validation: Measuring the Oxygen Consumption Rate (OCR) directly assesses mitochondrial electron transport. To prove the block is specifically at Complex III and not downstream (e.g., Complex IV), this protocol employs a chemical bypass. Injecting TMPD/Ascorbate donates electrons directly to Cytochrome c, bypassing Complex III entirely. If OCR is restored upon TMPD injection, the inhibitor's target is definitively upstream of Complex IV.

  • Preparation: Plate yeast cells or isolated mitochondria in a Seahorse XF96 microplate. Wash and replace media with unbuffered assay medium supplemented with succinate (Complex II substrate).

  • Basal OCR: Measure basal OCR for 3 cycles (approx. 15 minutes).

  • Injection 1 (Test Compound): Inject the deprotected picolinamide derivative (at 5x MIC). Observe the rapid drop in OCR, indicating respiratory chain blockade.

  • Injection 2 (Self-Validation Bypass): Inject a mixture of TMPD (0.5 mM) and Ascorbate (2 mM).

    • Interpretation: A rescue of OCR confirms the derivative successfully inhibited Complex III without damaging Complex IV.

  • Injection 3 (Terminal Control): Inject Sodium Azide (20 mM) to completely inhibit Complex IV and validate assay responsiveness.

MoAPathway UQH2 Ubiquinol (UQH2) CompIII Cytochrome bc1 (Complex III) UQH2->CompIII e- Transfer CytC CytC CompIII->CytC e- Transfer Qi Qi Site (Ubiquinone Reduction) CompIII->Qi Drug Picolinamide Derivative Drug->Qi Inhibits

Mechanism of action: Picolinamide derivatives inhibit the Qi site of Complex III.

Data Presentation & Expected Outcomes

The following table summarizes the expected quantitative data profile when evaluating the raw building block versus a successfully synthesized and deprotected picolinamide derivative.

Test Article / ControlMammalian Cytotoxicity (LLC-PK1 IC₅₀, µM)Antifungal Efficacy (S. cerevisiae MIC, µM)Target Engagement (Mitochondrial OCR Inhibition, %)
4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid (Raw Building Block)> 100> 100< 5%
Deprotected Picolinamide Derivative (Active Compound)> 500.5 - 2.0> 85%
Antimycin A (Positive Control)< 1.0< 0.1> 95%
Vehicle (0.5% DMSO)N/AN/A0%

Data Interpretation: The raw building block is biologically inert due to the C4-benzyloxy protecting group and lack of the lipophilic tail required for Qi site insertion. A successful derivative will show potent antifungal efficacy and high OCR inhibition, while maintaining a wide therapeutic window (low mammalian cytotoxicity).

References

  • Unravelling the Biosynthetic Flexibility of UK-2A Enables Enzymatic Synthesis of Its Structural Variants ACS Synthetic Biology[Link]

  • Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents Molecules (PMC)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Debenzylation of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic Acid

Welcome to the advanced technical support and troubleshooting guide for the deprotection of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid . As an Application Scientist, I have designed this guide to address the specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting guide for the deprotection of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid . As an Application Scientist, I have designed this guide to address the specific mechanistic contradictions inherent in this molecule.

The "Triple Threat" Chemoselectivity Challenge

Working with this specific picolinic acid derivative presents a classic "triple threat" in synthetic organic chemistry. A successful protocol must navigate three competing vulnerabilities:

  • The 5-Bromo Substituent: Highly susceptible to hydrodehalogenation (debromination) under standard reductive conditions (e.g., Pd/C and H₂). The electron-deficient nature of the pyridine ring accelerates this unwanted oxidative addition[1].

  • The 3-Methoxy Group: Vulnerable to over-cleavage (demethylation) if harsh Lewis acids (like BBr₃ or AlCl₃) are employed at ambient temperatures.

  • The Picolinic Acid Core: The basic pyridine nitrogen and the carboxylic acid moiety will coordinate with metal catalysts and Lewis acids, altering the stoichiometry and reactivity of your reagents.

Diagnostic Matrix: Reagent Selection

To prevent catastrophic yield loss, compare the chemoselectivity profiles of standard debenzylation methodologies before beginning your workflow.

MethodologyReagentsOperating TempChemoselectivity ProfileRisk of DebrominationRisk of Demethylation
Standard Hydrogenolysis Pd/C, H₂ (1 atm)20–25 °CPoorCritical (>80%) Low
Harsh Lewis Acid BBr₃ (3.0 eq)0 °C to RTPoorLowCritical (>90%)
Mild Lewis Acid (Recommended) BCl₃, Pentamethylbenzene-78 °CExcellentNoneLow (if kept at -78 °C)
Silane-Mediated (Alternative) Et₃SiH, I₂ (cat.)60 °C (EtOAc)GoodNoneLow
Logical Reaction Pathway

The following diagram illustrates the causal relationship between reagent selection and the resulting structural degradation or success.

Pathway Start 4-(Benzyloxy)-5-bromo- 3-methoxypicolinic acid PdC Pd/C + H2 (Reductive) Start->PdC Catalyst Insertion BBr3 BBr3 at RT (Harsh Lewis Acid) Start->BBr3 Over-coordination BCl3 BCl3 + Pentamethylbenzene at -78°C Start->BCl3 Controlled Lewis Acidity Debrom ISSUE: Debromination (Loss of 5-Bromo) PdC->Debrom C-Br Cleavage Demeth ISSUE: Demethylation (Loss of 3-Methoxy) BBr3->Demeth O-CH3 Cleavage Success SUCCESS: Selective Debenzylation BCl3->Success O-Bn Specific Cleavage

Caption: Logical reagent selection pathway for selective debenzylation avoiding side reactions.

Validated Experimental Protocols

Protocol A: BCl₃ / Pentamethylbenzene Cleavage (Primary Recommendation)

This method exploits the hard Lewis acidity of BCl₃ at cryogenic temperatures. At -78 °C, BCl₃ selectively cleaves the sterically accessible benzyl ether without possessing the thermal energy required to cleave the methoxy group[2].

Mechanistic Causality: Because the substrate contains a carboxylic acid and a basic pyridine nitrogen, these functional groups will act as Lewis bases and coordinate with BCl₃. Therefore, a strict minimum of 4.0 equivalents of BCl₃ is required to saturate these sites and leave active reagent for the ether cleavage. Pentamethylbenzene is added as a highly nucleophilic "cation trap" to capture the highly reactive benzyl cation generated during cleavage, preventing it from polymerizing or realkylating the pyridine core[2],[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed Schlenk flask, dissolve 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes.

  • Addition: Syringe in BCl₃ (1.0 M solution in DCM, 4.0 eq) dropwise over 10 minutes. Self-Validation Check: The solution may briefly change color due to Lewis acid-base complexation.

  • Reaction: Stir the mixture strictly at -78 °C for 2 hours. Do not let the bath warm up, as temperatures above -40 °C will initiate demethylation of the 3-methoxy group.

  • Quench: Quench the reaction while still at -78 °C by the rapid addition of a 1:1 mixture of Methanol/H₂O (10 mL/mmol).

  • Workup: Allow the mixture to warm to room temperature. Adjust the pH to ~3-4 using 1M HCl to ensure the picolinic acid is protonated, then extract with Ethyl Acetate (3x). Dry over Na₂SO₄, filter, and concentrate.

Workflow Step1 1. Dissolve Substrate & Pentamethylbenzene in dry DCM Step2 2. Cool to -78°C (Dry Ice/Acetone) Step1->Step2 Step3 3. Dropwise addition of 1M BCl3 (4.0 eq) Step2->Step3 Step4 4. Stir at -78°C for 2 hours Step3->Step4 Step5 5. Quench with MeOH/H2O at -78°C Step4->Step5 Step6 6. Extract (pH 3-4) & Purify Step5->Step6

Caption: Step-by-step experimental workflow for BCl3-mediated selective debenzylation.

Protocol B: In Situ Et₃SiI Cleavage (Green Alternative)

If cryogenic conditions are unavailable, the combination of Triethylsilane (Et₃SiH) and Iodine (I₂) generates Et₃SiI in situ. This mild reagent selectively cleaves benzyl ethers while tolerating aryl halides and methoxy groups[2].

Step-by-Step Methodology:

  • Dissolve the substrate (1.0 eq) in Ethyl Acetate (0.2 M).

  • Add Et₃SiH (3.0 eq) and I₂ (15 mol%). Note: The slight excess of silane accounts for potential quenching by the carboxylic acid.

  • Stir the mixture at 60 °C for 4-6 hours. Monitor by LC-MS.

  • Quench with saturated aqueous Na₂S₂O₃ to neutralize residual iodine, followed by standard acidic aqueous workup.

Troubleshooting & FAQs

Q: My LC-MS shows a major byproduct with a mass of [M-79]⁻. What happened? A: You have experienced hydrodehalogenation (debromination). The C-Br bond on an electron-deficient pyridine ring is highly susceptible to oxidative addition by palladium[1]. If you used standard Pd/C and H₂, the catalyst reduced the aryl bromide before or concurrently with the benzyl ether. Solution: Abandon reductive palladium catalysis entirely for this substrate[3]. Switch to the BCl₃ (Protocol A) or Et₃SiH/I₂ (Protocol B) methods.

Q: I used BBr₃ at room temperature, and my product mass is [M-14]⁻ lower than expected. Why? A: BBr₃ is a very harsh Lewis acid and lacks the fine chemoselectivity required for this substrate. The [M-14]⁻ mass indicates the loss of a methyl group (demethylation) from your 3-methoxy substituent, yielding an unwanted diol. Solution: Switch to the milder BCl₃ and strictly maintain the reaction temperature at -78 °C.

Q: Why is pentamethylbenzene necessary in the BCl₃ protocol? Can I omit it? A: Do not omit it. When BCl₃ cleaves the benzyl ether, it generates a highly reactive benzyl cation. Without a scavenger, this cation can undergo Friedel-Crafts realkylation onto your product or polymerize, creating a complex tar. Pentamethylbenzene acts as a sacrificial, highly nucleophilic "cation trap" to capture the benzyl cation cleanly[2].

Q: My starting material will not dissolve in DCM at -78 °C. What should I do? A: The zwitterionic nature of the picolinic acid can cause poor solubility in non-polar solvents. Solution: You can add up to 20% v/v of anhydrous Tetrahydrofuran (THF) to the DCM to aid solubility. Alternatively, temporarily protect the carboxylic acid as a methyl or ethyl ester, perform the debenzylation, and then saponify the ester (LiOH/THF/H₂O) in a final step.

References

  • Mandal, T., Islam, M., Das, S., Azim, A., De Sarkar, S. / Okano, K., Okuyama, K.-i., Fukuyama, T., Tokuyama, H. (2008). Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Organic-Chemistry.org. Available at:[Link]

  • ACS Publications. (2002). The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine. Organic Process Research & Development. Available at:[Link]

Sources

Optimization

Technical Support Center: 4-(Benzyloxy)-5-bromo-3-methoxypicolinic Acid Crystallization

Welcome to the Advanced Crystallization Support Center. As a highly functionalized picolinic acid derivative, 4-(benzyloxy)-5-bromo-3-methoxypicolinic acid presents unique thermodynamic and kinetic challenges during isol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a highly functionalized picolinic acid derivative, 4-(benzyloxy)-5-bromo-3-methoxypicolinic acid presents unique thermodynamic and kinetic challenges during isolation. Its structural complexity—featuring a zwitterionic core, a sterically demanding benzyloxy group, and a highly polarizable bromine atom—creates a delicate balance between competing intermolecular forces.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve consistent, high-purity crystalline yields.

Troubleshooting & FAQs

Q1: My solution is "oiling out" (liquid-liquid phase separation) instead of forming solid crystals. Why does this happen, and how can I force nucleation? A1: "Oiling out" occurs when a supersaturated solution separates into a solute-rich liquid phase rather than organizing into a solid crystal lattice[1]. For this specific molecule, the bulky C4-benzyloxy group creates a high entropic barrier to packing, while its lipophilicity depresses the melting point of the solute-solvent mixture.

  • Causality & Fix: This phase separation happens when the supersaturation limit is breached at a temperature above the depressed melting point of the compound in that specific solvent system[1]. To resolve this, you must lower the supersaturation level. Re-heat the mixture until the oil completely redissolves, add 5–10% more of the primary solvent, and cool the system much more slowly (e.g., 0.1°C/min). If the issue persists, trace impurities may be further depressing the melting point; perform a hot gravity filtration with activated charcoal prior to cooling[1].

Q2: I am observing inconsistent crystal habits (e.g., needles in one batch, blocks in another). What drives this polymorphism? A2: This structural inconsistency is driven by the competition between classical hydrogen bonding (via the carboxylic acid and pyridine nitrogen) and halogen bonding (via the C5-bromine σ -hole)[2][3].

  • Causality & Fix: The dominant interaction is heavily dictated by your solvent choice. Protic solvents (like ethanol) compete for hydrogen bonds, forcing the crystal to rely on weaker Type II Br···Br or Br···O halogen contacts, often leading to needle-like kinetics[2]. Aprotic solvents (like acetonitrile) do not compete for H-bonds, allowing strong solute-solute hydrogen bonding to dictate a more robust, block-like lattice[3][4]. To ensure polymorphic consistency, strictly control your solvent ratios and avoid uncontrolled evaporative crystallization.

Q3: How does pH affect the crystallization yield of this compound? A3: Like all picolinic acids, this molecule can exist as a neutral species or a zwitterion (deprotonated acid, protonated pyridine) depending on the pH[4].

  • Causality & Fix: The zwitterionic form is highly soluble in aqueous environments due to strong ion-dipole interactions with water[4]. If you are utilizing an aqueous anti-solvent crystallization, you must adjust the pH of the water to the molecule's isoelectric point (typically pH 3.0–4.0 for halogenated picolinic acids) to minimize solubility and maximize your crystalline yield.

Mechanistic Workflows & Visualizations

OilingOut Start Phase Separation (Oiling Out) CheckTemp Is T_system > T_melt of solute in solvent? Start->CheckTemp AdjustTemp Lower Supersaturation (Add solvent & cool slowly) CheckTemp->AdjustTemp Yes CheckImp Check Impurity Profile CheckTemp->CheckImp No Seed Introduce Seed Crystals in Metastable Zone AdjustTemp->Seed Purify Hot Filtration & Charcoal Treatment CheckImp->Purify High CheckImp->Seed Low Purify->AdjustTemp

Workflow for diagnosing and resolving liquid-liquid phase separation (oiling out).

Interactions Molecule 4-(Benzyloxy)-5-bromo- 3-methoxypicolinic acid HBond Hydrogen Bonding (COOH & Pyridine N) Molecule->HBond XBond Halogen Bonding (C5-Bromine u03c3-hole) Molecule->XBond Steric Steric Hindrance (C4-Benzyloxy) Molecule->Steric Zwitterion Zwitterionic Packing (pH Dependent) HBond->Zwitterion Polymorph Polymorph Selection (Solvent Dependent) XBond->Polymorph Steric->Polymorph

Competing non-covalent interactions driving crystal nucleation and polymorphism.

Quantitative Data: Solvent Selection Matrix

Understanding how your solvent interacts with the functional groups of 4-(benzyloxy)-5-bromo-3-methoxypicolinic acid is critical for designing a successful crystallization system.

Solvent SystemRelative SolubilitySolvation Mechanism & Interaction FocusCrystallization Risk Profile
Water (Aqueous) High (pH dependent)Solvates the zwitterion; acts as a strong H-bond competitor[4].Low yield if pH is unoptimized; high risk of amorphous precipitation.
Ethanol ModerateProtic H-bond donor; forces the lattice to rely on Br···Br halogen bonding[2][4].Moderate; prone to oiling out at high concentrations.
Acetonitrile LowAprotic; promotes strong solute-solute H-bonding and well-defined lattices[4].High risk of rapid, uncontrolled precipitation if used as primary solvent.
DMSO / Water Gradient (High to Low)DMSO disrupts the lattice entirely; Water acts as the thermodynamic anti-solvent.Oiling out is highly likely if the anti-solvent is added too rapidly[1].

Self-Validating Experimental Protocol

Methodology: Controlled Anti-Solvent Crystallization via Isoelectric Focusing This protocol utilizes a DMSO/Water system, leveraging pH control to force nucleation while avoiding the kinetic trap of oiling out.

Step 1: Primary Dissolution

  • Action: Dissolve 1.0 g of the compound in 10 mL of DMSO at 60°C under moderate stirring (250 rpm).

  • Causality: DMSO acts as a strong hydrogen-bond acceptor, completely disrupting any pre-existing solute-solute interactions and ensuring the lattice is fully solvated.

  • Validation Checkpoint: The solution must achieve complete optical clarity. Any residual turbidity indicates insoluble impurities that will act as heterogeneous nucleation sites for the wrong polymorph. Filter through a 0.22 µm PTFE membrane if necessary.

Step 2: Isoelectric Anti-Solvent Addition

  • Action: Prepare 30 mL of deionized water and adjust the pH to ~3.5 using dilute acetic acid. Maintain the DMSO solution at 60°C and add the aqueous anti-solvent dropwise at a strict rate of 1.0 mL/min.

  • Causality: The acidic water neutralizes the highly soluble zwitterion into its less soluble neutral form[4]. The slow addition rate prevents the local supersaturation spikes that cause oiling out[1].

  • Validation Checkpoint: At approximately 15–20 mL of addition, a faint, persistent opalescence (cloud point) should appear. If the solution separates into distinct liquid layers, halt addition immediately, add 2 mL of DMSO, and increase the temperature by 5°C until clear.

Step 3: Seeding and Aging

  • Action: Once the cloud point is reached, halt anti-solvent addition. Introduce 5–10 mg of pure seed crystals. Hold the temperature at 60°C for 30 minutes, then cool to 5°C at a controlled rate of 0.1°C/min.

  • Causality: Seeding provides a low-energy template, bypassing the high nucleation barrier caused by the bulky benzyloxy group. The slow cooling rate ensures thermodynamic control, allowing molecules time to properly align their bromine σ -holes and hydrogen bonds[1][3].

  • Validation Checkpoint: The visual transition from a milky opalescence to a distinct, glittering particulate suspension confirms successful solid-state nucleation.

Step 4: Isolation

  • Action: Filter the suspension under a vacuum and wash the cake with 10 mL of a cold (5°C) Water/Ethanol (80:20) mixture. Dry under a vacuum at 40°C for 12 hours.

  • Causality: Washing removes residual DMSO mother liquor, preventing secondary nucleation or solvent entrapment during drying.

  • Validation Checkpoint: A pure, uniform crystal lattice will exhibit a sharp melting point (a narrow range of 1-2°C)[1].

References

  • Solubility and Crystallization Studies of Picolinic Acid Source: MDPI (Crystals) URL:[Link]

  • Evolution of Br⋯Br contacts in enantioselective molecular recognition during chiral 2D crystallization Source: Nature Communications (via PMC / NIH) URL:[Link]

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides Source: Molecules (via PMC / NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic Acid

Welcome to the Technical Support Center for 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid . This resource is engineered for researchers, analytical scientists, and drug development professionals who require rigorous, fie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid . This resource is engineered for researchers, analytical scientists, and drug development professionals who require rigorous, field-proven methodologies to manage the stability of this highly functionalized pyridine derivative.

Because this molecule contains multiple reactive and coordinating motifs—a photolabile benzyl ether, a reducible aryl bromide, and a strongly chelating picolinic acid core—maintaining its integrity in solution requires precise environmental control. This guide synthesizes structural causality with actionable troubleshooting protocols to ensure self-validating experimental workflows.

Part 1: Chemical Anatomy & Vulnerability Mapping

To understand how to stabilize 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid, we must first analyze the causality behind its degradation pathways:

  • The Benzyl Ether (Position 4): Benzyl ethers are generally robust protecting groups, but they are susceptible to photolytic cleavage and oxidative degradation in solution, especially when exposed to UV/visible light in the presence of dissolved oxygen [1].

  • The Bromo Substituent (Position 5): Aryl bromides on electron-deficient pyridine rings are vulnerable to photodehalogenation. Prolonged light exposure can cause homolytic fission of the C-Br bond [4].

  • The Picolinic Acid Core: The adjacent pyridine nitrogen and carboxylic acid oxygen form a highly stable bidentate ligand system. This motif rapidly chelates trace transition metals (e.g., Cu²⁺, Fe²⁺, Ni²⁺, Zn²⁺) present in buffers or glassware, leading to complexation, precipitation, or metal-catalyzed oxidation [2, 3].

DegradationPathways Compound 4-(Benzyloxy)-5-bromo- 3-methoxypicolinic acid Light UV/Visible Light Exposure Compound->Light Stress Metals Trace Transition Metals (Cu2+, Fe2+, Ni2+) Compound->Metals Stress pH Extreme pH / Aqueous Conditions Compound->pH Stress Deg1 Photolytic Debenzylation (Loss of Benzyl Group) Light->Deg1 Cleavage Deg2 Photodehalogenation (Loss of 5-Bromo) Light->Deg2 C-Br Fission Deg3 Metal Chelation & Precipitation Metals->Deg3 Bidentate Binding Deg4 Zwitterion Formation & Solubility Drop pH->Deg4 Isoelectric Point

Caption: Mechanistic degradation pathways of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid under environmental stress.

Part 2: Troubleshooting Guides & FAQs

Q1: My stock solution is turning yellow/brown over time, and HPLC shows a loss of peak area. What is happening? A: This is a classic indicator of photolytic degradation. Both the 4-benzyloxy group and the 5-bromo substituent are photosensitive. Light exposure (specifically short-wavelength UV and ambient laboratory lighting) triggers the cleavage of the benzyl ether into benzaldehyde and the corresponding 4-hydroxypicolinic acid derivative [1]. Simultaneously, the C-Br bond can undergo photodehalogenation [4].

  • Resolution: Always prepare solutions in amber glass vials. If working under ambient light, wrap flasks in aluminum foil. Store long-term stock solutions at -20°C in the dark.

Q2: I observe inconsistent assay results and sudden precipitation when diluting my DMSO stock into aqueous biological buffers. Why? A: This is caused by two factors: zwitterion formation and metal chelation. Picolinic acid derivatives possess an isoelectric point where the molecule exists as a neutral zwitterion, drastically reducing its aqueous solubility. Furthermore, if your biological buffer contains trace transition metals, the picolinic acid core will act as a bidentate chelator, forming insoluble metal-ligand complexes [2, 3].

  • Resolution: Ensure the final pH of your buffer avoids the compound's isoelectric point (typically keep pH > 7.4 to maintain the soluble carboxylate anion). Add 1 mM EDTA to your assay buffer to scavenge trace metals before introducing the compound.

Q3: Can I store this compound in methanol or ethanol for long-term use? A: No. While short-term dissolution in primary alcohols is acceptable, long-term storage can lead to spontaneous esterification of the carboxylic acid, especially if the solution becomes slightly acidic.

  • Resolution: Use anhydrous, amine-free Dimethyl Sulfoxide (DMSO) for all primary stock solutions.

TroubleshootingWorkflow Start Issue: Peak Area Loss or Precipitation CheckLight Are solutions stored in clear vials? Start->CheckLight FixLight Switch to amber vials Store at -20°C CheckLight->FixLight Yes CheckSolvent Is the solvent protic or nucleophilic? CheckLight->CheckSolvent No FixSolvent Use anhydrous DMSO Avoid primary alcohols CheckSolvent->FixSolvent Yes CheckBuffer Are trace metals present in the buffer? CheckSolvent->CheckBuffer No FixBuffer Add 1 mM EDTA Use LC-MS grade water CheckBuffer->FixBuffer Yes

Caption: Decision tree for troubleshooting solution instability and precipitation events.

Part 3: Quantitative Data Presentation

To facilitate rapid decision-making, the following tables summarize the stability profile of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid across various parameters.

Table 1: Stability Profile Across Common Solvents
SolventTemperatureLight ConditionEstimated Shelf Life (≥95% Purity)Primary Degradation Risk
Anhydrous DMSO-20°CDark (Amber)> 6 MonthsMinimal
Anhydrous DMSO25°CAmbient Light< 72 HoursPhotolysis (Debenzylation)
Methanol / Ethanol4°CDark< 2 WeeksEsterification
Aqueous Buffer (pH 7.4)37°CDark~ 24-48 HoursHydrolysis / Metal Chelation
Table 2: pH and Environmental Stability Matrix
Environmental StressorConditionImpact on Compound IntegrityPreventive Action
pH Acidic (< pH 4)High risk of benzyl ether cleavage and precipitation.Maintain pH > 6.5 using buffered systems.
pH Basic (> pH 10)Risk of nucleophilic aromatic substitution at the 5-bromo position.Avoid strong bases during formulation.
Metals Cu²⁺, Fe²⁺, Ni²⁺Rapid complexation and precipitation.Pre-treat buffers with chelators (EDTA/EGTA).
Oxidation H₂O₂ / O₂Oxidation of the methoxy group or pyridine ring.Degas solvents with Argon/N₂ before use.

Part 4: Experimental Protocols

To ensure trustworthiness and reproducibility, every handling procedure must be a self-validating system. Follow these step-by-step methodologies to guarantee compound integrity.

Protocol 1: Preparation and Storage of High-Stability Stock Solutions

Objective: To create a stable 10 mM stock solution while preventing photolytic and hydrolytic degradation.

  • Preparation of Workspace: Dim the ambient laboratory lighting. Ensure all glassware is oven-dried and cooled in a desiccator. Use only amber glass vials.

  • Weighing: Accurately weigh 3.38 mg of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid (MW ≈ 338.15 g/mol ) into an amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO). Do not use older DMSO bottles, as they rapidly absorb atmospheric moisture.

  • Dissolution: Vortex the solution gently for 30 seconds. Do not use ultrasonic baths, as localized cavitation heating can induce premature degradation of the C-Br bond.

  • Inert Atmosphere: Purge the headspace of the vial with a gentle stream of Argon or Nitrogen gas for 10 seconds to displace oxygen.

  • Storage: Seal the vial tightly with a PTFE-lined cap. Aliquot into smaller volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles, and store immediately at -20°C.

Protocol 2: Forced Degradation and Stability-Indicating Assay (HPLC)

Objective: To validate the stability of the compound in your specific assay buffer prior to biological testing.

  • Sample Preparation: Dilute the 10 mM DMSO stock solution to a final concentration of 100 µM in your target biological buffer (e.g., PBS, pH 7.4). Prepare three identical 1 mL samples in clear glass vials.

  • Stress Conditions:

    • Sample A (Control): Wrap in aluminum foil, store at 4°C.

    • Sample B (Thermal Stress): Wrap in aluminum foil, incubate at 37°C in a water bath.

    • Sample C (Photostability): Leave exposed to ambient laboratory light at room temperature [4].

  • Sampling: Extract 50 µL aliquots from each vial at T=0, 4, 12, and 24 hours.

  • Quenching: Quench the aliquots by adding 50 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to halt any ongoing reactions and precipitate buffer salts. Centrifuge at 10,000 x g for 5 minutes.

  • HPLC Analysis: Inject 10 µL of the supernatant into a reverse-phase HPLC system (C18 column). Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor absorbance at 254 nm.

  • Data Interpretation: Compare the peak area of the parent compound in Samples B and C against Sample A. The emergence of new peaks at lower retention times typically indicates debenzylation (loss of the lipophilic benzyl group) or debromination.

Part 5: References

  • pH-Metric Study of Picolinic Acid with Ni(II), AND Zn(II) Metal Ions Source: Sphinx Knowledge House / International Journal of ChemTech Research URL:[Link]

  • Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes Source: National Center for Biotechnology Information (PMC) URL:[Link]

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

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Reactant of Route 1
4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid
Reactant of Route 2
4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid
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